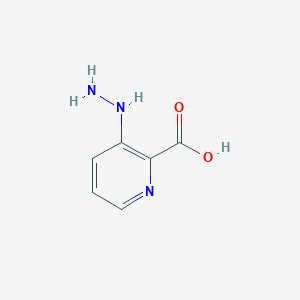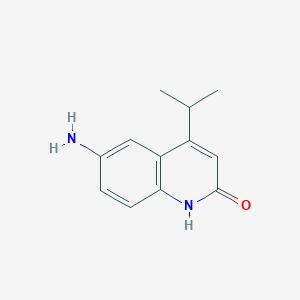![molecular formula C9H11ClN2O2 B13985379 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a methyl group at the 3-position of the benzoxazole ring, with a hydrochloride salt form. Benzoxazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol derivatives, which are cyclized with cyanogen bromide in methanol to form 5-substituted 2-aminobenzoxazoles.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various alkyl halides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of fungi .
Comparación Con Compuestos Similares
Similar Compounds
5-(pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
2-substituted benzoxazole derivatives: Exhibits anti-inflammatory and antifungal properties.
1,3,4-oxadiazole incorporated benzoxazole derivatives: Demonstrates significant anticancer activity.
Uniqueness
5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminomethyl group at the 5-position and the methyl group at the 3-position differentiates it from other benzoxazole derivatives, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-7-4-6(5-10)2-3-8(7)13-9(11)12;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
RLPCMDSCFFAJGY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)CN)OC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


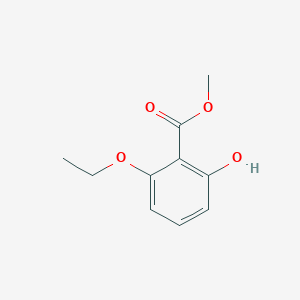



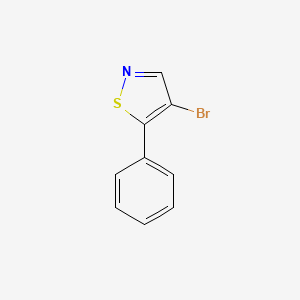
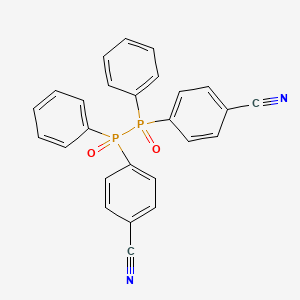
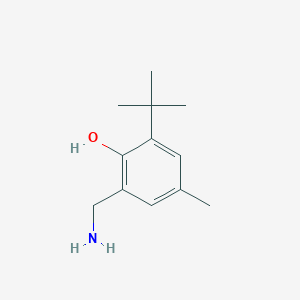
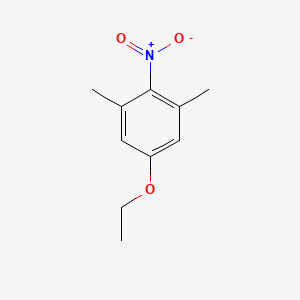
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
